N-Boc-N-desethyl Sunitinib

Descripción general

Descripción

Synthesis Analysis

The synthesis of Sunitinib and its derivatives, including N-Boc-N-desethyl Sunitinib, involves multiple steps, starting from commercially available precursors like acetyl ethyl acetate, 4-fluoroaniline, and N1,N1-diethylethane-1,2-diamine. Key steps in the synthesis include cyclization, hydrolysis, decarboxylation, formylation, and condensation, with an emphasis on optimizing yields and conditions for each step. An interesting aspect of the synthesis is the solvent-free decarboxylation process, which presents a more economical and environmentally friendly approach compared to traditional methods that use high-boiling-point solvents (Meng et al., 2015).

Molecular Structure Analysis

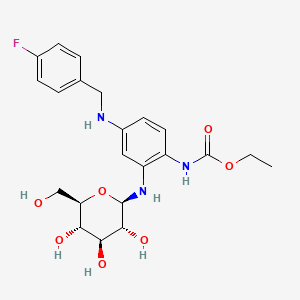

Sunitinib and its derivatives have complex molecular structures that contribute to their mechanism of action. The crystal and molecular structures of Sunitinib malate (SUM) and its synthetic intermediates have been characterized through X-ray crystallography, showing SUM crystallizes in specific space groups with a distinct arrangement of molecules in its crystal lattice. These structural insights are crucial for understanding the drug's interaction with its target receptors (Sidoryk et al., 2013).

Chemical Reactions and Properties

Sunitinib's chemical properties, including its reactions with biological targets, are key to its therapeutic effect. It acts by inhibiting the kinase activity of its target receptors, preventing the phosphorylation and activation of downstream signaling pathways involved in tumor growth and angiogenesis. The interaction with ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and ABCG2 also highlights its ability to affect drug bioavailability and resistance (Shukla et al., 2009).

Physical Properties Analysis

The physical properties of Sunitinib, such as solubility, melting point, and stability, influence its formulation and delivery. Sunitinib's sensitivity to light, leading to rapid conversion of isomers, necessitates careful handling and formulation to ensure stability and efficacy. The development of methods to quantify Sunitinib and its metabolites in biological samples requires consideration of these properties to ensure accurate monitoring and therapeutic drug monitoring (de Bruijn et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the drug's pharmacokinetics, metabolism, and interactions with biological molecules. Studies on the pharmacokinetics and metabolism of Sunitinib in rats, monkeys, and humans reveal extensive metabolism involving N-de-ethylation and hydroxylation, among other pathways, which are crucial for its elimination and therapeutic effect (Speed et al., 2012).

Aplicaciones Científicas De Investigación

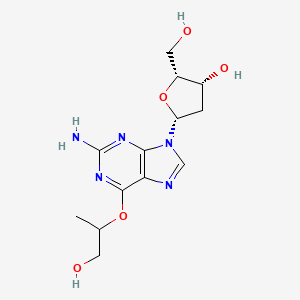

Tratamiento del Carcinoma de Células Renales

N-Boc-N-desethyl Sunitinib se ha utilizado en el tratamiento del carcinoma de células renales metastásico (mRCC). En un estudio, se recolectó sangre de 20 pacientes con mRCC antes del tratamiento, y a las 2 semanas, 4 semanas y 3 meses después de la administración de sunitinib {svg_1}. El estudio encontró que en pacientes con mRCC tratados con sunitinib, las concentraciones de (N-desethyl-)sunitinib en plasma y suero estaban altamente correlacionadas {svg_2}.

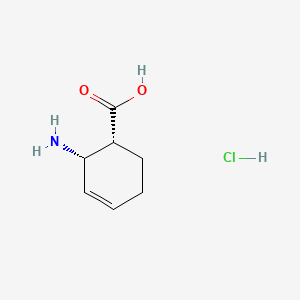

Análisis de Rasgos Plaquetarios

El mismo estudio también investigó si el tratamiento del paciente con el TKI sunitinib afectaba los rasgos plaquetarios cuantitativos y cualitativos como función del nivel de sunitinib y la aparición de sangrado {svg_3}. Se observó que, en promedio, se observó una reducción sostenida en el recuento de plaquetas durante el tratamiento, lo cual estaba significativamente relacionado con los niveles del inhibidor en plasma/suero {svg_4}.

Estudio de Resistencia a Sunitinib

This compound se ha utilizado en el estudio de la resistencia a sunitinib en células de carcinoma de células renales de células claras (ccRCC) {svg_5}. El estudio reveló cambios genotípicos y fenotípicos en respuesta al tratamiento con sunitinib tras la inducción de resistencia {svg_6}.

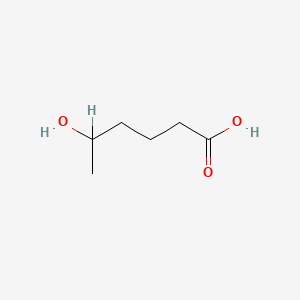

Estudio de Conversión Metabólica

Durante la re-exposición con 1 µM de sunitinib, se produjo la conversión metabólica de sunitinib a N-desethyl sunitinib {svg_7}. Se necesitan más estudios para dilucidar los procesos de almacenamiento, metabolismo y secreción estereoespecíficos de sunitinib en células resistentes a sunitinib {svg_8}.

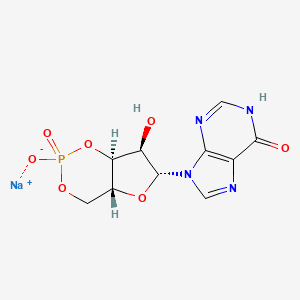

Monitoreo Terapéutico de Medicamentos

La alta variabilidad en la farmacocinética, junto con una relación exposición-efecto probada, hace que sunitinib sea un candidato ideal para el monitoreo terapéutico de medicamentos (TDM) {svg_9}. La viabilidad del TDM de sunitinib en pacientes con mRCC se evaluó en un estudio observacional prospectivo en un escenario del mundo real {svg_10}.

Mecanismo De Acción

Target of Action

N-Boc-N-desethyl Sunitinib, a major and pharmacologically active metabolite of the tyrosine kinase inhibitor and anticancer drug Sunitinib , primarily targets multiple receptor tyrosine kinases (RTKs). These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which play crucial roles in tumor angiogenesis and cell proliferation . It also inhibits other RTKs, including FLT3, RET, and CSF-1R .

Mode of Action

This compound inhibits cellular signaling by targeting multiple RTKs . By inhibiting these targets, it disrupts the signaling pathways that promote tumor growth and angiogenesis. This simultaneous inhibition contributes to a reduction in tumor vascularization, allowing the cancer cells to undergo apoptosis, ultimately causing the tumor to shrink .

Biochemical Pathways

The inhibition of RTKs by this compound affects several biochemical pathways. The primary pathways affected are those involving PDGF-R and VEGF-R, which are crucial for cell proliferation and angiogenesis . By inhibiting these pathways, this compound can effectively reduce tumor growth and vascularization .

Pharmacokinetics

Sunitinib is mainly metabolized by cytochrome P450 3A4 (CYP3A4) to form this compound . The concentrations of this compound in plasma and serum are highly correlated . In patients’ platelets, the active metabolite levels are relatively increased as compared to Sunitinib . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound may be similar to those of Sunitinib .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and angiogenesis . This results in a reduction in tumor growth and vascularization, leading to tumor shrinkage . Additionally, resistance to Sunitinib treatment can lead to genotypic and phenotypic changes in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic conversion of Sunitinib to this compound can be affected by the activity of CYP3A4 enzymes . Furthermore, the effective levels of this compound in the patient can influence the quantitative and qualitative traits of platelets, which could be used for therapeutic drug monitoring .

Direcciones Futuras

Research is ongoing to understand the effects of Sunitinib and its metabolites, including N-Boc-N-desethyl Sunitinib, on various types of cancer. For example, studies have been conducted to understand the relationship between circulating Sunitinib levels and changes in platelet traits in patients with renal cell carcinoma . Further studies are needed to elucidate the stereospecific storage, metabolism, and secretion processes of Sunitinib in Sunitinib-resistant cells .

Análisis Bioquímico

Biochemical Properties

N-Boc-N-desethyl Sunitinib interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 3A4 enzyme, leading to the formation of its active metabolite . The nature of these interactions involves metabolic conversion, which is crucial for its function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause morphometric changes in cells upon manifestation of sunitinib resistance . It influences cell function by affecting the production of cell membrane and extracellular matrix components, chemotaxis, and cell cycle progression .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that concentrations of this compound in plasma and serum were highly correlated in sunitinib-treated patients

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the cytochrome P450 3A4 enzyme . This enzyme is responsible for the metabolic transformation of sunitinib to this compound, the active metabolite .

Propiedades

IUPAC Name |

tert-butyl N-ethyl-N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVBOSWZGYOFA-AQTBWJFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719180 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246833-23-7 | |

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)